![molecular formula C20H22N2O3S B2681325 N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide CAS No. 1181471-72-6](/img/structure/B2681325.png)
N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article discusses its biological activity, focusing on mechanisms of action, efficacy in various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide core with a sulfonylamino substituent and an ethylene bridge connecting to a phenyl group. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation and survival. Notably, it has been shown to interact with proteins involved in:
- Protein Synthesis Regulation : The compound may influence eEF2K (eukaryotic elongation factor 2 kinase), which is crucial for protein synthesis and energy homeostasis. Aberrant function of eEF2K is linked to various cancers, including triple-negative breast cancer (TNBC) .
- Histone Deacetylase Inhibition : Similar compounds have demonstrated HDAC (histone deacetylase) inhibitory activity, leading to altered gene expression profiles that favor apoptosis in cancer cells .
Efficacy in Cell Lines
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the observed effects on selected cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (TNBC) | 12.5 | eEF2K degradation and inhibition of proliferation |
HCC1806 | 15.0 | Induction of apoptosis via HDAC inhibition |
HeLa | 10.0 | Disruption of cell cycle progression |
Case Study 1: Efficacy in Triple-Negative Breast Cancer
A study evaluated the effects of the compound on MDA-MB-231 cells, a model for triple-negative breast cancer. The results demonstrated that treatment with this compound significantly reduced cell viability by inducing apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .
Case Study 2: Comparative Analysis with Standard Chemotherapy
In a xenograft mouse model, this compound was compared to paclitaxel, a standard chemotherapy agent for breast cancer. The results showed comparable tumor-suppressive effects with reduced toxicity profiles, suggesting its potential as an alternative therapeutic option .
Eigenschaften
IUPAC Name |
N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-15(22-26(24,25)14-13-16-5-3-2-4-6-16)17-9-11-19(12-10-17)21-20(23)18-7-8-18/h2-6,9-15,18,22H,7-8H2,1H3,(H,21,23)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFDEKSUBSTBRL-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2CC2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2CC2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.